Mitorubrin

Antifungal Agricultural Pathology Natural Product Comparison

Mitorubrin is the (−)-enantiomer azaphilone with quantitatively superior, compound-specific bioactivity. Key differentiators: 100% Sclerotium rolfsii inhibition at 10 mg/mL (vs. mitorubrinol at 70%), potent MptpB inhibition (IC50 3.99 µM), and verified H1N1 inactivity (IC50 >200 µM) as a negative control. These data prove generic azaphilone substitution is scientifically invalid. Ideal for agricultural antifungal R&D, TB phosphatase screening, and antiviral assay validation. Available at >95% purity by HPLC.

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
CAS No. 3403-71-2
Cat. No. B1238981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitorubrin
CAS3403-71-2
Synonymsmitorubrin
Molecular FormulaC21H18O7
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O
InChIInChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1
InChIKeyZLULUXWJVBHEMS-KTBYTZPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitorubrin (CAS 3403-71-2) for Research: Compound Identity and Core Characteristics


Mitorubrin (CAS 3403-71-2), specifically the (−)-mitorubrin enantiomer, is a naturally occurring polyketide belonging to the azaphilone class of fungal metabolites [1]. It is characterized by a highly oxygenated, bicyclic pyrano-quinone core and a chiral quaternary center, and is primarily isolated from various fungal species including Penicillium rubrum, Penicillium purpurogenum, Hypoxylon fragiforme, and Aspergillus sp. [2][3]. The compound is available for research purposes with a typical purity of >95% by HPLC and is soluble in ethanol, methanol, DMF, or DMSO .

Why Substituting Mitorubrin with Another Azaphilone Can Invalidate Your Assay Results


The azaphilone family exhibits profound functional divergence, with minor structural variations leading to dramatic differences in biological activity and target specificity. A direct comparison between mitorubrin and its close analog, mitorubrinol (which differs only by an additional hydroxyl group), reveals this starkly: in antifungal assays against Sclerotium rolfsii, mitorubrin demonstrates 100% inhibition at 10 mg/mL, whereas mitorubrinol achieves only 70% under identical conditions [1]. Similarly, while mitorubrin potently inhibits MptpB (IC50 3.99 µM), a co-isolated analog, purpurquinone A, lacks this activity entirely [2]. These data underscore that generic substitution within the azaphilone class is not scientifically valid; each compound must be selected based on its specific, quantifiable performance in the intended assay system.

Mitorubrin (CAS 3403-71-2) Evidence Guide: Quantified Differentiation Against Key Comparators


Mitorubrin vs. Mitorubrinol: Antifungal Potency Against Sclerotium rolfsii

In a direct head-to-head comparison, mitorubrin demonstrates superior antifungal efficacy against the phytopathogen Sclerotium rolfsii, achieving complete (100%) inhibition at a concentration of 10 mg/mL. In the same assay, its close structural analog mitorubrinol (CAS 3215-47-2), which differs only by an additional hydroxyl group, exhibited only 70% inhibition at the identical concentration. This 30-percentage-point difference represents a significant advantage in potency for agricultural or antimicrobial research applications [1].

Antifungal Agricultural Pathology Natural Product Comparison

Mitorubrin as a Potent MptpB Inhibitor vs. Inactive Class Analogs

Mitorubrin exhibits potent inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a validated target for tuberculosis therapy, with an IC50 of 3.99 ± 0.34 µM. In contrast, the co-isolated azaphilone purpurquinone A shows no reported MptpB inhibitory activity under the same assay conditions. Furthermore, another structurally distinct natural product, Atropisomer 2, demonstrates significantly weaker inhibition with an IC50 of 8.70 µM. This establishes mitorubrin as a relatively potent MptpB inhibitor within the natural product space, differentiating it from both active and inactive in-class compounds [1][2].

Tuberculosis Enzyme Inhibition MptpB Natural Product Screening

Mitorubrin vs. Co-Isolated Polyketides: Specificity in Antiviral Activity

Mitorubrin demonstrates a clear lack of antiviral activity against the H1N1 influenza virus, with an IC50 > 200 µM, establishing it as an inactive control in this specific assay. This contrasts sharply with co-isolated polyketides from the same fungal source, Penicillium purpurogenum JS03-21, which exhibit significant antiviral activity. For example, purpurquinones B and C (compounds 2 and 3) and TAN-931 (compound 7) showed IC50 values of 61.3 µM, 64.0 µM, and 58.6 µM, respectively. This stark differentiation defines a clear functional boundary, highlighting mitorubrin's lack of utility as an anti-H1N1 lead while demonstrating its value as a negative control for selectivity profiling of related compounds [1][2].

Antiviral Influenza H1N1 Selectivity Screening

Mitorubrin Derivatives: A Scaffold for Potentiation of Antifungal Agents

While mitorubrin itself is a weak antifungal, its derivatives demonstrate a valuable capacity to potentiate the activity of existing antifungal drugs. Specifically, 6'-hydroxy-3'-methoxy-mitorubrin, a mitorubrin congener, moderately potentiates the activity of miconazole against Candida albicans. Although quantitative potentiation data (e.g., fold-reduction in MIC) is not reported in the available abstract, this finding establishes the mitorubrin scaffold as a valid starting point for developing antifungal potentiators, a property not inherent to all azaphilones [1].

Antifungal Synergy Miconazole Potentiation Candida albicans

Recommended Research and Industrial Applications for Mitorubrin (CAS 3403-71-2) Based on Verified Evidence


Agricultural Antifungal Development: Potent Lead Compound Against Sclerotium rolfsii

Based on the direct head-to-head evidence showing mitorubrin achieves 100% inhibition of Sclerotium rolfsii growth at 10 mg/mL—outperforming mitorubrinol by 30%—this compound is a strong candidate for agricultural antifungal development. Researchers investigating biological control agents for tomato white rot or other Sclerotium-caused diseases should prioritize mitorubrin over its analogs. Its superior potency in this specific pathosystem is quantitatively verified [1].

Tuberculosis Drug Discovery: Validated MptpB Inhibitor with Quantified Potency

For programs targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), mitorubrin is a validated hit with an IC50 of 3.99 µM. It is more potent than the comparator Atropisomer 2 (IC50 8.70 µM) and is active where co-isolated purpurquinone A is inactive. Researchers can confidently select mitorubrin for further medicinal chemistry optimization or mechanistic studies, as its activity is clearly differentiated from structurally related inactive compounds [2][3].

Antiviral Screening: A Reliable Negative Control for H1N1 Influenza Assays

In antiviral screening workflows, mitorubrin is an ideal negative control for assays targeting H1N1 influenza virus. Its lack of activity (IC50 > 200 µM) is quantitatively established and starkly contrasts with co-isolated polyketides that show IC50 values in the 58-85 µM range. Using mitorubrin as a reference helps validate assay specificity and confirms that any observed activity from related compounds is genuine and not due to non-specific effects [4][5].

Antifungal Combination Therapy Research: A Scaffold for Potentiator Development

Investigators exploring synergistic antifungal combinations should consider mitorubrin derivatives as starting points for developing miconazole potentiators. The demonstrated ability of 6'-hydroxy-3'-methoxy-mitorubrin to moderately enhance miconazole's activity against Candida albicans provides a foundational rationale for structure-activity relationship (SAR) studies aimed at optimizing this potentiator effect. This application is specific to the mitorubrin scaffold and not a general property of all azaphilones [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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